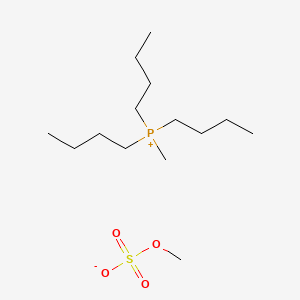

Tributylmethylphosphonium methyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl sulfate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXOUHNHEFFQIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047870 | |

| Record name | Tributylmethylphosphonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69056-62-8 | |

| Record name | Tributyl(methyl)phosphonium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylmethylphosphonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium methyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL(METHYL)PHOSPHONIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1L5BR1LX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodological Approaches for Tributylmethylphosphonium Methyl Sulfate

Inhibitory Effects on Carbon Dioxide and Methane (B114726) Clathrate Hydrate (B1144303) Formation

Tributylmethylphosphonium methyl sulfate (B86663) has been identified as a thermodynamic inhibitor for the formation of carbon dioxide (CO₂) and methane (CH₄) clathrate hydrates. researchgate.net This means it shifts the hydrate formation conditions to lower temperatures and higher pressures. researchgate.netresearchgate.net

Studies have shown that in the presence of tributylmethylphosphonium methyl sulfate, the dissociation conditions of both CO₂ and CH₄ hydrates are altered, indicating an inhibitory effect. researchgate.net The inhibition impact of this ionic liquid was found to be more significant for methane hydrates compared to CO₂ hydrates. researchgate.net

Evaluation of Thermodynamic and Kinetic Inhibition Mechanisms

The primary mechanism by which this compound inhibits hydrate formation is thermodynamic. researchgate.net By dissolving in the aqueous phase, it reduces the activity of water, making it more difficult for hydrate crystals to form and stabilize. researchgate.net This shifts the hydrate-liquid-vapor equilibrium curve to more extreme conditions of temperature and pressure. researchgate.net

Interactive Data Table: Gas Hydrate Inhibition by this compound

| Gas Hydrate | Inhibition Type | Key Finding | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Thermodynamic | Inhibits formation, but less effective than for Methane. | researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopies are fundamental tools for elucidating the molecular structure of tributylmethylphosphonium methyl sulfate (B86663). While comprehensive spectral data for this specific ionic liquid is not extensively detailed in publicly available literature, the expected spectroscopic features can be inferred from the known structure of the tributylmethylphosphonium cation and the methyl sulfate anion, as well as from studies on similar phosphonium-based ionic liquids. researchgate.netswinburne.edu.au

Vibrational Spectroscopy (FTIR and Raman) would reveal characteristic vibrational modes. For the tributylmethylphosphonium cation, key signals would include C-H stretching and bending vibrations from the butyl and methyl groups, and P-C stretching modes. The methyl sulfate anion would exhibit characteristic S=O and S-O stretching frequencies. A study on the dissolution of lignin (B12514952) in tributylmethylphosphonium methyl sulfate confirmed that the molecular structure of the ionic liquid was not changed after the process, as verified by FT-IR spectroscopy, indicating the stability of its covalent bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR would show distinct signals for the protons on the methyl and butyl chains attached to the phosphorus atom, as well as the methyl group on the anion.

¹³C NMR would provide signals for each unique carbon atom in the cation and the methyl group of the anion.

³¹P NMR is particularly informative for phosphonium (B103445) salts, showing a characteristic chemical shift for the phosphorus atom, which is sensitive to its coordination and electronic environment.

The following table presents expected and reported chemical shifts for the tributylmethylphosphonium cation and the methyl sulfate anion, based on general knowledge and data from related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | P-CH ₃ | ~1.8 - 2.2 |

| P-CH ₂-(CH₂)₂-CH₃ | ~2.2 - 2.5 | |

| P-CH₂-CH ₂-CH₂-CH₃ | ~1.4 - 1.6 | |

| P-(CH₂)₂-CH ₂-CH₃ | ~1.4 - 1.6 | |

| P-(CH₂)₃-CH ₃ | ~0.9 - 1.0 | |

| CH ₃-SO₄⁻ | ~3.5 - 3.8 | |

| ¹³C | P-C H₃ | ~10 - 15 (d, ¹JPC) |

| P-C H₂-(CH₂)₂-CH₃ | ~20 - 25 (d, ¹JPC) | |

| P-CH₂-C H₂-CH₂-CH₃ | ~23 - 27 (d, ²JPC) | |

| P-(CH₂)₂-C H₂-CH₃ | ~23 - 27 (d, ³JPC) | |

| P-(CH₂)₃-C H₃ | ~13 - 15 | |

| C H₃-SO₄⁻ | ~55 - 60 | |

| ³¹P | [P (C₄)₃C₁]⁺ | ~+30 - +35 |

Note: The table is illustrative, based on general principles of NMR spectroscopy and data for similar phosphonium salts. Specific values may vary based on solvent and experimental conditions. The coupling of carbon and phosphorus atoms results in doublets (d) with specific coupling constants (JPC).

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment and Decomposition Pathways

Thermogravimetric analysis (TGA) is essential for determining the thermal stability of ionic liquids, a critical parameter for their application, especially at elevated temperatures. dokumen.pub For phosphonium-based ionic liquids, thermal stability is influenced by both the cation and the anion. dokumen.pub Studies on various phosphonium ionic liquids show they generally possess high thermal stability, often with decomposition temperatures exceeding 300°C. acs.orgiolitec.de

A study of various ionic liquids for lignin dissolution reported on the thermal properties of this compound. acs.orgnih.gov While specific decomposition curves are not always provided in general literature, TGA typically measures the mass loss of a sample as a function of temperature. From the TGA curve, key parameters such as the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) can be determined. manchester.ac.uk A safety data sheet for this compound indicates a glass transition temperature of -81 °C but does not provide a decomposition temperature. researchgate.net Research on similar phosphonium salts indicates that decomposition often occurs in a single step below 500°C. dokumen.pub

The decomposition pathway for phosphonium-based ionic liquids can be complex. For many phosphonium salts, the initial step is often a proton transfer reaction, followed by various association and dissociation reactions. acs.org The decomposition of the tributylmethylphosphonium cation would likely proceed through pathways involving the cleavage of the butyl and methyl groups from the phosphorus center.

The table below presents representative thermal decomposition data for phosphonium-based ionic liquids to illustrate the typical range of stability.

| Parameter | Description | Typical Value Range for Phosphonium ILs (°C) |

| T_onset | The temperature at which significant decomposition begins. | 250 - 400 |

| T_peak | The temperature of the maximum rate of decomposition. | 300 - 450 |

Note: This data is representative of the class of phosphonium ionic liquids and not specific to this compound unless otherwise cited.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a sample. For ionic liquids, XPS provides valuable insights into cation-anion interactions. ripublication.com

In the analysis of this compound, high-resolution scans of the P 2p, S 2p, C 1s, and O 1s core levels would be of primary interest. The binding energies of these core levels are sensitive to the local electronic environment. For instance, the binding energy of the phosphorus (P 2p) and sulfur (S 2p) atoms can provide information about the charge distribution and interactions between the phosphonium cation and the methyl sulfate anion. researchgate.netripublication.com

Studies on phosphonium-based ionic liquids have established robust models for fitting the C 1s spectra, which typically show multiple components corresponding to the different chemical environments of the carbon atoms in the alkyl chains. ripublication.com The binding energy of the heteroatom in the anion is often used as an indicator of the extent of charge transfer from the anion to the cation. researchgate.net

The following table lists the expected binding energy regions for the key elements in this compound.

| Core Level | Element | Expected Binding Energy (eV) | Information Provided |

| P 2p | Phosphorus | 132 - 135 | Chemical state of the phosphonium cation core. |

| S 2p | Sulfur | 168 - 171 | Chemical state of the sulfate anion. |

| C 1s | Carbon | 284 - 288 | Different environments of alkyl carbons. |

| O 1s | Oxygen | 531 - 534 | Chemical state of oxygen in the sulfate anion. |

Note: These are typical binding energy ranges for phosphonium and sulfate-containing compounds. Actual values can be influenced by instrument calibration and specific cation-anion interactions.

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a selected atomic species in a material, regardless of its physical state. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS could be applied to the K-edge of sulfur or phosphorus.

Sulfur K-edge XAS would provide detailed information on the oxidation state and coordination environment of the sulfur atom in the methyl sulfate anion. The XANES region is particularly sensitive to the oxidation state and local symmetry around the absorbing atom.

Phosphorus K-edge XAS would similarly probe the local environment of the central phosphorus atom in the cation.

This technique is especially valuable for studying ionic liquids in solution or when interacting with other materials, as it can reveal changes in coordination and electronic structure upon dissolution or reaction. While XAS is a highly applicable technique, specific XAS studies on this compound are not readily found in the surveyed literature. The application of XAS would be a valuable research direction to gain a deeper understanding of the local coordination and electronic structure of this ionic liquid.

High Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Microstructural and Nanoscale Characterization

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an advanced imaging technique used to obtain high-resolution images with contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. researchgate.net This makes it an excellent tool for visualizing the distribution of heavier atoms within a lighter matrix.

In the context of this compound, HAADF-STEM would not typically be used to characterize the pure, bulk ionic liquid due to its non-crystalline, liquid nature at operating temperatures. However, this technique is exceptionally useful for characterizing materials that have been modified with the ionic liquid. For instance, if this compound were used to support metal nanoparticles or to modify a solid substrate, HAADF-STEM could be employed to:

Visualize the distribution of the ionic liquid on the support material, particularly by imaging the heavier phosphorus and sulfur atoms.

Characterize the size, shape, and distribution of any nanoparticles synthesized within the ionic liquid matrix.

Although no specific HAADF-STEM studies focused solely on this compound were identified, the technique's utility in related systems is well-documented. researchgate.net

Elemental Analysis (CHNOS) for Stoichiometric Verification and Impurity Detection

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in a sample. This analysis is crucial for verifying the stoichiometry of a newly synthesized compound and for assessing its purity. For this compound (C₁₄H₃₃O₄PS), elemental analysis would be used to confirm that the experimental mass percentages of C, H, O, P, and S match the theoretical values calculated from its chemical formula. Any significant deviation could indicate the presence of impurities, such as residual starting materials or water.

While specific experimental results for this compound are not broadly published, the theoretical values provide a benchmark for such analysis. swinburne.edu.au

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 51.20 |

| Hydrogen | H | 10.13 |

| Oxygen | O | 19.48 |

| Phosphorus | P | 9.43 |

| Sulfur | S | 9.76 |

Note: Theoretical values are calculated based on the molecular formula C₁₄H₃₃O₄PS and atomic masses.

Surface Area and Porosity Characterization (e.g., BET, BJH) of Modified Materials

Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) analyses are standard techniques for characterizing the specific surface area and pore size distribution of porous materials. These methods are not applicable to the bulk ionic liquid itself but are highly relevant when this compound is used to modify porous materials, such as clays (B1170129) or other catalyst supports.

A study on the modification of sodium montmorillonite (B579905) (MMT) clay with various alkylphosphonium surfactants, including this compound, utilized these techniques to characterize the resulting materials. The intercalation of the ionic liquid into the clay layers alters the surface area and porosity. The study found that the modified montmorillonite exhibited a Type IV isotherm, which is characteristic of mesoporous materials. However, compared to other phosphonium salts, the this compound modified MMT showed a smaller surface area, which was attributed to the formation of less fractionated lamellas.

The following table summarizes the findings from the characterization of montmorillonite modified with this compound.

| Parameter | Value | Unit |

| BET Surface Area | 4.86 | m²/g |

| BJH Desorption Average Pore Diameter | 15.35 | nm |

Source: Data from the study on alkylphosphonium modified montmorillonites.

Applications in Catalysis and Reaction Engineering

Role of Tributylmethylphosphonium Methyl Sulfate (B86663) as a Catalyst Modifier/Coating

One of the most promising applications of tributylmethylphosphonium methyl sulfate is as a coating or modifier for solid catalysts. This approach, often referred to as a supported ionic liquid phase (SILP) or solid catalyst with ionic liquid layer (SCILL), combines the advantages of heterogeneous catalysis (ease of catalyst separation) with the benefits of a liquid phase at the catalyst surface.

A standout example of the efficacy of this compound is in the partial hydrogenation of 1,3-butadiene (B125203) to butenes. Research has demonstrated that coating a standard supported nickel catalyst with this ionic liquid can dramatically increase the selectivity towards the desired partial hydrogenation products. In one study, a nickel-based catalyst coated with this compound achieved a remarkable butene selectivity of 99.5 ± 0.2%, a significant improvement for such catalysts. researchgate.net This high selectivity is crucial in industrial processes where the presence of the diene starting material can hinder subsequent polymerization steps. researchgate.net The ionic liquid layer effectively modifies the catalytic environment, steering the reaction pathway towards the desired butene isomers and away from over-hydrogenation to butane.

The enhanced selectivity observed in nickel-catalyzed hydrogenations is attributed to the electronic influence of this compound on the active metal sites. Spectroscopic studies, such as X-ray photoelectron spectroscopy (XPS), have indicated that the ionic liquid donates electrons to the nickel sites. researchgate.net This electronic modification of the nickel surface is believed to be a key factor in making the catalyst selective for partial hydrogenation. The electron-rich nickel sites exhibit altered adsorption properties for the reactants and intermediates, favoring the desorption of butenes before they can be further hydrogenated.

The mechanism behind the improved performance of ionic liquid-coated catalysts is multifaceted. Beyond electronic effects, a "filter effect" has been proposed, which is influenced by the relative solubility of reactants and products in the ionic liquid layer. researchgate.net In the case of 1,3-butadiene hydrogenation, the ionic liquid layer can selectively control the concentration of reactants and intermediates at the catalyst surface. The higher solubility of 1,3-butadiene compared to the butene products in the ionic liquid can help maintain high selectivity even at high conversion levels. researchgate.net This selective solubility creates a microenvironment at the catalyst surface that favors the desired reaction pathway. While the filter effect provides a significant mechanistic insight, detailed studies on the specific mass transfer limitations imposed by the viscosity and thickness of the this compound layer are areas of ongoing research.

Utilization in Homogeneous and Heterogeneous Catalysis

The application of this compound extends beyond its role as a catalyst modifier. As an ionic liquid, it can serve as a solvent in homogeneous catalysis or as a component of a heterogeneous catalyst system. iolitec.de

In homogeneous catalysis , the low volatility and high thermal stability of this compound make it a potentially "green" alternative to conventional organic solvents. iolitec.de It can dissolve a wide range of reactants and catalysts, facilitating reactions in a liquid phase while simplifying product separation and catalyst recycling due to its immiscibility with many organic products.

In heterogeneous catalysis , beyond the SCILL concept, this compound can be a precursor or a component in the synthesis of solid catalysts. Its ionic nature can be exploited to direct the formation of specific catalyst structures or to stabilize catalytically active species within a solid matrix.

Investigations into Reaction Kinetics and Thermodynamic Modulation

The unique solvent properties of this compound can significantly influence the kinetics and thermodynamics of a reaction. The high polarity and structured nature of the ionic liquid can alter the activation energies of reaction steps and shift chemical equilibria compared to conventional solvents.

While specific kinetic studies for many reactions in this compound are not yet widely available, research on similar ionic liquid systems has shown that the rate and selectivity of catalytic reactions can be tuned by changing the nature of the ionic liquid's cation and anion. bham.ac.ukconicet.gov.ar

From a thermodynamic perspective, the properties of this compound, such as its density, viscosity, and melting point, have been characterized. researchgate.netiolitec.de This data is essential for reactor design and for modeling the thermodynamic behavior of reaction mixtures containing this ionic liquid. For instance, understanding the solubility of gases and other reactants in this compound is crucial for optimizing reaction conditions in multiphase catalytic processes.

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 69056-62-8 | scbt.com |

| Molecular Formula | C₁₄H₃₃O₄PS | nih.gov |

| Molecular Weight | 328.45 g/mol | nih.gov |

| Appearance | White solid to pale-yellow liquid | strem.com |

| Melting Point | 34 °C | iolitec.de |

| Density | 1.066 g/mL at 25 °C | iolitec.de |

| Viscosity | 409 cP at 25 °C | iolitec.de |

Applications in Separation and Extraction Technologies

Gas Hydrate (B1144303) Inhibition Studies

Comparative Analysis with Conventional Hydrate Inhibitors

Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressures and low temperatures, posing a significant flow assurance challenge in oil and gas pipelines. Conventional methods for preventing hydrate formation often rely on thermodynamic hydrate inhibitors (THIs) like methanol (B129727) and glycols. These substances work by shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. researchgate.netresearchgate.net However, they are typically required in high concentrations (e.g., 30-60% by volume), which can lead to logistical and environmental concerns. acs.org

Tributylmethylphosphonium methyl sulfate (B86663) has been investigated as a potential alternative. Research has shown that aqueous solutions of this ionic liquid exhibit an inhibitory effect on the formation of both carbon dioxide and methane (B114726) clathrate hydrates. researchgate.netacs.orgacs.org The mechanism of inhibition involves shifting the pressure-temperature (P-T) equilibrium curves to higher pressures and lower temperatures, similar to conventional THIs. researchgate.net

Experimental data on the dissociation conditions of methane and carbon dioxide hydrates in the presence of tributylmethylphosphonium methyl sulfate demonstrate this inhibitory effect. As the concentration of the ionic liquid in the aqueous solution increases, the hydrate formation conditions become more stringent.

Table 1: Dissociation Conditions of Methane Hydrates in the Presence of this compound

| Mass Fraction of IL | Temperature (K) | Pressure (MPa) |

|---|---|---|

| 0.0000 | 273.3 | 2.99 |

| 0.0000 | 278.4 | 5.02 |

| 0.0000 | 283.1 | 8.00 |

| 0.2611 | 274.1 | 4.10 |

| 0.2611 | 278.6 | 6.41 |

| 0.2611 | 283.4 | 10.11 |

| 0.5007 | 273.8 | 6.28 |

| 0.5007 | 278.7 | 9.55 |

| 0.5007 | 283.5 | 14.77 |

Source: Journal of Chemical & Engineering Data, 2011. acs.orgacs.org

Table 2: Dissociation Conditions of Carbon Dioxide Hydrates in the Presence of this compound

| Mass Fraction of IL | Temperature (K) | Pressure (MPa) |

|---|---|---|

| 0.0000 | 273.5 | 1.29 |

| 0.0000 | 277.9 | 2.50 |

| 0.0000 | 281.2 | 3.89 |

| 0.2611 | 274.0 | 1.88 |

| 0.2611 | 278.1 | 3.21 |

| 0.2611 | 281.0 | 4.35 |

| 0.5007 | 273.8 | 2.78 |

| 0.5007 | 277.8 | 4.29 |

| 0.5007 | 279.7 | 5.21 |

Source: Journal of Chemical & Engineering Data, 2011. acs.orgacs.org

While this compound shows a satisfactory inhibition effect, it is noteworthy that some studies suggest its performance may not be directly comparable to conventional THIs like methanol on a concentration basis. researchgate.net However, the lower volatility and potential for recycling of ionic liquids could offer advantages in terms of long-term operational costs and environmental impact. mdpi.com

Biomass Processing and Lignin (B12514952) Dissolution

The deconstruction of lignocellulosic biomass into its primary components—cellulose (B213188), hemicellulose, and lignin—is a critical step in the production of biofuels and other valuable chemicals. Ionic liquids have emerged as effective solvents for this purpose due to their ability to dissolve complex biopolymers.

Dissolution of Lignocellulosic Biomass Components (e.g., Hemicelluloses, Kraft Lignin)

This compound has demonstrated a high capacity for dissolving certain components of lignocellulosic biomass, particularly lignin. Studies have reported that it can dissolve Kraft lignin at a concentration of 460 g per kg of the ionic liquid at 90°C. acs.org This high solubility makes it a promising solvent for lignin extraction and processing.

The dissolution efficiency of ionic liquids is influenced by both the cation and the anion. For phosphonium-based ILs, they have been identified as potentially effective solvents for lignin. In a comparative context, other ionic liquids have also been studied for their lignin and hemicellulose dissolution capabilities. For instance, a study on a lignin-polyacrylonitrile copolymer showed high solubility in 1,3-dimethylimidazolium (B1194174) methyl sulfate, an ionic liquid with the same anion as the subject of this article. researchgate.net This suggests that the methyl sulfate anion plays a significant role in the dissolution process. The dissolution of hemicellulose is also a key aspect of biomass fractionation, and ionic liquids are being explored for their ability to selectively dissolve this component.

Table 3: Solubility of Kraft Lignin in Various Ionic Liquids

| Ionic Liquid | Temperature (°C) | Lignin Solubility (g/kg IL) |

|---|---|---|

| This compound | 90 | 460 |

| N-butyl-N-methylpyrrolidinium dicyanamide | 90 | 390 |

Source: Industrial & Engineering Chemistry Research, 2020. acs.org

Investigation of Delignification Mechanisms in Ionic Liquid Media

The mechanism of lignin dissolution in ionic liquids is primarily attributed to the disruption of the complex network of hydrogen bonds within the lignin structure. osti.gov The anionic component of the ionic liquid is thought to play a crucial role by forming new hydrogen bonds with the hydroxyl groups of the lignin polymer. osti.govmdpi.com This interaction effectively breaks the intramolecular and intermolecular hydrogen bonds that contribute to lignin's recalcitrance. osti.gov

For this compound, the methyl sulfate anion ([MeSO₄]⁻) is the key player in this process. The efficiency of delignification is also influenced by the cation, although to a lesser extent. nih.gov The dissolution process allows for the separation of lignin from the cellulose and hemicellulose fractions of the biomass, making them more accessible for subsequent enzymatic hydrolysis or chemical conversion. mdpi.com

Recycling and Reusability Studies of this compound in Biomass Conversion Processes

A significant advantage of using ionic liquids in industrial processes is their potential for recycling and reuse, which is crucial for economic viability and reducing environmental impact. mdpi.com The low volatility of ionic liquids facilitates their separation from reaction products and unreacted biomass. mdpi.com

While specific studies on the recycling of this compound in biomass conversion are not extensively detailed in the reviewed literature, research on other phosphonium-based ionic liquids provides strong evidence for their recyclability. For example, in the dissolution of cellulose, a tetraoctylphosphonium acetate (B1210297) ionic liquid ([P₈₈₈₈][OAc]) was recovered with an efficiency of 97%. researchgate.net This was achieved through a process involving phase separation and recovery from the swollen cellulose. researchgate.net Another study on a pyridinium-based protic ionic liquid used for lignin separation reported a recovery of up to 98%. mdpi.com

These examples suggest a high potential for the development of efficient recycling protocols for this compound in biomass delignification processes. The recovery process typically involves precipitation of the dissolved biomass component (e.g., lignin) by adding an anti-solvent like water or an alcohol, followed by the separation and purification of the ionic liquid. mdpi.com

Formation and Application in Aqueous Two-Phase Systems (ATPS)

Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed by mixing two water-soluble components, such as two polymers or a polymer and a salt, above a certain concentration. acs.orgnih.gov These systems provide a gentle and biocompatible environment for the separation and purification of biomolecules like proteins, enzymes, and nucleic acids. acs.org

Ionic liquids have been successfully used as one of the phase-forming components in ATPS, offering advantages such as tunable properties and enhanced extraction efficiency. Phosphonium-based ionic liquids, in particular, have been shown to be effective in forming ATPS with salts like potassium phosphate (B84403) (K₃PO₄). mdpi.com These systems have been successfully applied to the extraction of various biomolecules. mdpi.com

The partitioning of a biomolecule between the two aqueous phases is described by the partition coefficient (K), which is the ratio of the concentration of the biomolecule in the top phase to that in the bottom phase. The efficiency of extraction is influenced by factors such as the hydrophobicity of the ionic liquid and the biomolecule. mdpi.com Studies have shown that phosphonium-based ILs can lead to high partition coefficients for hydrophobic biomolecules. mdpi.com

While specific data for ATPS formed with this compound was not found in the reviewed literature, the performance of other phosphonium-based ILs in ATPS for biomolecule separation provides a strong indication of its potential in this application.

Table 4: Partition Coefficients (K) of Biomolecules in Phosphonium-Based IL + K₃PO₄ ATPS

| Biomolecule | [P₄₄₄₄]Cl | [P₄₄₄Br] | [P₄₄₄₁]Cl |

|---|---|---|---|

| L-tryptophan | 1.13 | 1.25 | 1.39 |

| Caffeine | 0.68 | 0.79 | 0.92 |

| Vanillin | 2.19 | 2.58 | 3.14 |

| β-carotene | >1000 | >1000 | >1000 |

Source: Molecules, 2013. mdpi.com

Potential as a Desiccant and Sorption Material for Humidity Control

The ability of a material to absorb moisture from the air is crucial for applications in humidity control, such as desiccants in packaging and air conditioning systems. Ionic liquids, due to their hygroscopic nature, have been investigated for their water sorption capacity. researchgate.netresearchgate.net The amount of water an ionic liquid can absorb is dependent on its chemical structure, particularly the nature of the anion and cation. acs.org

Studies on various ionic liquids have shown that they can absorb significant amounts of water, with some absorbing over 1000 mg of water per gram of ionic liquid. researchgate.net The water sorption process in ionic liquids is often diffusion-controlled, where water is first adsorbed on the surface and then absorbed into the bulk liquid. researchgate.net

While specific water vapor sorption isotherms for this compound were not available in the reviewed literature, research on other phosphonium-based ionic liquids and ionic liquids in general indicates their potential as effective desiccants. For example, a study on a phosphonium (B103445) ionic liquid-modified silica (B1680970) gel showed that the ionic liquid phase acts as a protective film, which can influence water vapor adsorption. nih.gov The hydrophilicity of the ionic liquid is a key factor, with more hydrophilic ILs generally exhibiting higher water uptake. acs.org The ability to tailor the properties of ionic liquids by changing the cation and anion allows for the design of materials with specific water sorption characteristics for humidity control applications.

Table 5: Water Sorption Capacity of Various Ionic Liquids at 20°C and p/p₀ = 0.9

| Ionic Liquid | Water Uptake (mg/g IL) |

|---|---|

| [EMIm][OAc] | > 1000 |

| [BMIm][OAc] | > 1000 |

| [EMIm][HCOO] | > 1000 |

| [BMIm][HCOO] | > 1000 |

| [EMIm][Lac] | > 1000 |

| [BMIm][Lac] | > 1000 |

Source: Journal of Molecular Liquids, 2022. researchgate.net

Electrochemical Applications and Fundamental Studies

Electron Transfer Reactions in Tributylmethylphosphonium Methyl Sulfate (B86663) Systems

Electron transfer (ET) reactions in mixtures of tributylmethylphosphonium methyl sulfate with water and the organic solvent 1,2-dichloroethane (DCE) have been examined. These investigations utilize redox probes to understand the kinetics and mechanisms of electron transfer at an electrode surface. The study of ET reactions in these mixed solvent systems is crucial for evaluating the suitability of this ionic liquid as a medium for electrochemical processes. The environment provided by the ionic liquid and its mixtures can significantly influence the rates of electron transfer. cymitquimica.com

Electrochemical Behavior of Redox Probes (e.g., Ferrocene, Ferrocenemethanol)

The electrochemical behavior of ferrocene (Fc) and ferrocenemethanol (FcCH₂OH) has been studied in this compound and its mixtures. These redox probes are used to probe the electrochemical window and the nature of the solvent system. In neat this compound and its mixtures with DCE, ferrocene is used as the electroactive species. For mixtures with water, ferrocenemethanol is employed as the redox probe. The choice of these probes allows for the investigation of how the ionic liquid environment affects the oxidation and reduction processes of well-understood electrochemical species. cymitquimica.com

Determination of Diffusion Coefficients of Electroactive Species in Ionic Liquid and Mixed Solvent Systems

The diffusion coefficients of ferrocene and ferrocenemethanol in this compound and its mixtures have been determined using chronoamperometry with a Pt disk ultramicroelectrode. This technique allows for concentration-independent measurement of the diffusion coefficient. cymitquimica.com

In mixtures of this compound and 1,2-dichloroethane, the diffusion coefficient of ferrocene (D_Fc) showed little change for DCE mole fractions (χ_DCE) up to 0.5, with a value of approximately 2.0 × 10⁻⁸ cm² s⁻¹. This value is consistent with those typically observed for diffusion in ionic liquids. However, as the mole fraction of DCE increased beyond 0.5, the diffusion coefficient rose sharply, reaching 1.3 × 10⁻⁵ cm² s⁻¹ at a DCE mole fraction of 0.8, a value more characteristic of conventional molecular solvents. cymitquimica.com

Conversely, in mixtures of the ionic liquid with water, the diffusion coefficient of ferrocenemethanol (D_FcCH₂OH) exhibited a much more gradual change. The value of D_FcCH₂OH varied from 0.2 to 1.2 × 10⁻⁹ cm² s⁻¹ as the water mole fraction increased from 0 to 0.8. The significant difference in the behavior of the diffusion coefficients in the two mixed solvent systems is attributed to the more hydrophobic character of this compound. cymitquimica.com

| Mixture | Redox Probe | Mole Fraction of Added Solvent | Diffusion Coefficient (cm² s⁻¹) |

|---|---|---|---|

| IL + DCE | Ferrocene | ≤ 0.5 | ~2.0 × 10⁻⁸ |

| IL + DCE | Ferrocene | 0.8 | 1.3 × 10⁻⁵ |

| IL + Water | Ferrocenemethanol | 0.0 | 2.0 × 10⁻¹⁰ |

| IL + Water | Ferrocenemethanol | 0.8 | 1.2 × 10⁻⁹ |

Interfacial Electrochemistry at Ionic Liquid|Organic Solvent and Ionic Liquid|Water Interfaces

The study of this compound in mixtures with 1,2-dichloroethane and water provides insight into the interfacial electrochemistry between the ionic liquid and these solvents. The significant difference in the diffusion behavior of redox probes in these two systems highlights the role of the interface and the miscibility of the components. The hydrophobicity of the ionic liquid was quantified by measuring the formal ion transfer potentials of its constituent ions at the interface between water and 1,2-dichloroethane, further characterizing its interfacial properties. cymitquimica.com

Exploratory Applications in Electrochemical Devices and Sensors

While the fundamental electrochemical properties of this compound have been investigated, specific applications in electrochemical devices and sensors are not extensively documented in the scientific literature. Generally, phosphonium-based ionic liquids are of interest for various electrochemical applications due to their potential for high ionic conductivity and wide electrochemical windows. These properties make them potential candidates for use as electrolytes in batteries and supercapacitors. However, detailed studies on the integration and performance of this compound in such devices are limited.

Material Science and Composite Development

Modification of Inorganic Materials (e.g., Montmorillonites) with Tributylmethylphosphonium Methyl Sulfate (B86663)

Tributylmethylphosphonium methyl sulfate is utilized as a surfactant to modify the properties of inorganic clay minerals like montmorillonite (B579905) (MMT). This modification is achieved through a cation exchange process, where the naturally occurring cations in the montmorillonite are replaced by the tributylmethylphosphonium cation. This process alters the surface chemistry of the clay, making it more compatible with organic matrices for the development of nanocomposites. ripublication.com

The introduction of the bulky tributylmethylphosphonium cation into the interlayer spaces of montmorillonite leads to an expansion of the clay's basal spacing. This process, known as intercalation, results in the formation of an organo-montmorillonite with a layered structure where the silicate (B1173343) layers are separated by the organic phosphonium (B103445) cations. ripublication.com The extent of this expansion is a critical factor in determining the potential for exfoliation and dispersion of the modified clay within a polymer matrix.

Research has shown that the modification of sodium montmorillonite (Na-MMT) with this compound results in a significant increase in the d-spacing of the clay galleries. ripublication.com This increased interlayer distance is a key indicator of successful intercalation and is crucial for facilitating the penetration of polymer chains during the fabrication of nanocomposites.

Table 1: Basal Spacing of Montmorillonite Modified with Alkylphosphonium Surfactants

| Surfactant | Basal Spacing (nm) |

|---|---|

| Unmodified Montmorillonite (Na-MMT) | 1.25 |

| This compound | Not explicitly stated, but intercalation confirmed |

| Tetraoctylphosphonium bromide | 2.36 |

| Tetrabutylphosphonium chloride | Not explicitly stated, but intercalation confirmed |

| Triisobutyl(methyl)phosphonium tosylate | Not explicitly stated, but intercalation confirmed |

Data sourced from a study on alkylphosphonium modified montmorillonites, which confirmed the intercalation of this compound without specifying the exact basal spacing. ripublication.com

The modification of montmorillonite with this compound also has a notable impact on the surface area and porosity of the material. Studies have revealed that while the intercalation process increases the interlayer spacing, it can lead to a smaller Brunauer-Emmett-Teller (BET) surface area compared to montmorillonite modified with other alkylphosphonium or alkylammonium surfactants. This is attributed to the formation of less fractionated lamellas on the surface of the clay. ripublication.com

The modified montmorillonites typically exhibit a Type IV isotherm, which is characteristic of mesoporous materials with slit-shaped pores arising from the aggregation of plate-like particles. ripublication.com The average pore diameter generally falls within the mesoporous range of 2.0-50 nm. ripublication.com

Incorporation into Metal-Organic Frameworks (MOFs)

The versatility of this compound extends to its use in the synthesis and modification of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials with high surface areas and tunable pore sizes, making them suitable for a wide range of applications. The incorporation of ionic liquids like this compound can further enhance the properties and functionality of these frameworks.

The interactions between an ionic liquid and the components of a MOF are crucial in determining the final properties of the composite material. These interactions can range from weak van der Waals forces to stronger electrostatic interactions between the ionic liquid ions and the metal clusters or organic linkers of the MOF. Characterization techniques such as spectroscopy and thermal analysis can provide insights into the nature and strength of these interactions. Although detailed characterization of the interaction between this compound and specific MOFs is not extensively documented in publicly available literature, its inclusion in MOF synthesis suggests a role in templating or modulating the framework's properties. dokumen.pub

Development of Ionic Liquid-Based Polymer Composites and Functional Films

This compound has shown potential in the development of advanced polymer composites and functional films, particularly those derived from biomass.

Research has highlighted the high efficacy of this compound in dissolving lignin (B12514952), a complex polymer found in plant cell walls. nih.gov This property is significant for the development of lignin-based composites, where the ionic liquid can act as a processing aid or a compatibilizer to enhance the dispersion of lignin within a polymer matrix.

Furthermore, this ionic liquid has been used in the extraction of biomolecules from microalgae. core.ac.ukmdpi.com The extracted components, such as proteins and carbohydrates, can then be utilized in the creation of functional bio-based materials and films. The electrochemical behavior of this compound, particularly in mixtures with other solvents, has also been studied, indicating its potential use in the formulation of functional films for electronic or sensor applications. mun.cacdnsciencepub.com

Environmental Impact and Biocompatibility Studies

Biocompatibility Assessments with Diverse Microorganisms (e.g., Shewanella sp., Saccharomyces cerevisiae)

Research on a range of 69 different ionic liquids, including various phosphonium-based compounds, was conducted to assess their toxicity towards the marine bacterium Shewanella sp. frontiersin.orgfrontiersin.org This study highlighted that the chemical structure of the ionic liquid, particularly the cation and its alkyl chain length, plays a crucial role in its biocompatibility. frontiersin.org For phosphonium-based ionic liquids, those with long alkyl chains were found to be largely incompatible with Shewanella sp. frontiersin.org

Similarly, the toxicity of 63 different ionic liquids was evaluated against the yeast Saccharomyces cerevisiae using an agar (B569324) well diffusion test. mdpi.com This study identified nine biocompatible ionic liquids but did not include tributylmethylphosphonium methyl sulfate (B86663) in its screening. The findings indicated that the toxicity towards S. cerevisiae is primarily influenced by the nature of the cation, with an increase in the alkyl chain length of imidazolium (B1220033) or pyridinium (B92312) cations leading to increased toxicity. mdpi.com While these results are for different classes of ionic liquids, they underscore the importance of the cation structure in determining biocompatibility. Further research has also explored strategies to enhance the tolerance of S. cerevisiae to certain ionic liquids. micropublication.orgnih.gov

Although direct experimental data for tributylmethylphosphonium methyl sulfate is lacking, these studies on related compounds suggest that its biocompatibility with microorganisms like Shewanella sp. and Saccharomyces cerevisiae would likely be influenced by the tributylmethylphosphonium cation.

Toxicity Assessment Methodologies (e.g., Agar Disk-Diffusion Test, Growth Inhibition Test in Liquid Media)

Standardized methods are employed to evaluate the toxicity of chemical compounds, including ionic liquids, towards microorganisms. The agar disk-diffusion test and the growth inhibition test in liquid media are two common techniques.

The agar disk-diffusion test is a widely used method for assessing the antimicrobial activity of a substance. nih.govua.pt In this test, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. nih.govua.pt The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is toxic to the microorganism, a clear zone of no growth, known as the inhibition zone, will form around the disk. The diameter of this zone is indicative of the compound's toxicity. nih.gov Studies on various phosphonium (B103445) ionic liquids have utilized this method to screen for their antibacterial properties against pathogens like Acinetobacter baumannii. nih.gov

The growth inhibition test in liquid media provides quantitative data on the toxicity of a compound. In this method, microorganisms are cultured in a liquid medium containing varying concentrations of the test substance. The growth of the microorganisms is monitored over time, typically by measuring the optical density of the culture. The concentration of the substance that causes a 50% inhibition of growth (IC50) is a common endpoint used to quantify its toxicity. This methodology has been applied to assess the toxicity of a wide range of ionic liquids towards Shewanella sp. frontiersin.orgfrontiersin.org

While specific results for this compound using these methods are not available in the public domain, these are the standard techniques that would be used to generate such data.

Elucidation of Structure-Toxicity Relationships (e.g., Influence of Alkyl Chain Length, Cation/Anion Effects)

The following table summarizes the general trends observed for structure-toxicity relationships in phosphonium ionic liquids, based on available literature for related compounds.

| Structural Feature | General Trend in Toxicity | Reference |

| Cation Alkyl Chain Length | Toxicity generally increases with increasing alkyl chain length. | unl.pt |

| Cation Core | Toxicity can vary, with some studies showing phosphonium ILs to be more toxic and others less so compared to imidazolium or pyridinium ILs. | unl.ptresearchgate.net |

| Anion Type | Generally has a smaller effect than the cation, but can contribute to overall toxicity. | unl.pt |

This table represents generalized findings for phosphonium ionic liquids and not specific data for this compound.

Ecotoxicological Profiling and Design Principles for Environmentally Benign Ionic Liquids

The ecotoxicological profile of a chemical provides essential information about its potential harm to the environment. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides key hazard information. According to available data, this compound is classified as:

Harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.gov

Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B). nih.gov

Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1). nih.gov

This classification indicates a significant potential for adverse environmental effects, particularly in aquatic ecosystems.

The design of environmentally benign or "greener" ionic liquids is a major focus of current research. researchgate.net Key principles for designing less toxic and more biodegradable ionic liquids include:

Incorporation of Biodegradable Functional Groups: Introducing functionalities like ester or ether linkages into the alkyl chains of the cation can provide sites for enzymatic attack, potentially leading to faster biodegradation. csic.es

Tuning Lipophilicity: While a certain degree of lipophilicity can be necessary for some applications, excessively long alkyl chains are often associated with higher toxicity and persistence. csic.es

A study on the biodegradability of various phosphonium ionic liquids found that, in contrast to some imidazolium and pyridinium-based ionic liquids, the introduction of ester, ether, alcohol, or alkene functionalities did not lead to high levels of biodegradation. csic.esrsc.org This suggests that designing biodegradable phosphonium ionic liquids may present unique challenges.

Investigations into Biodegradation Pathways and Environmental Fate

General studies on the biodegradability of phosphonium ionic liquids suggest that they are often more resistant to microbial degradation than other classes of ionic liquids. csic.esrsc.org Research on the biodegradation of other methyl-containing compounds, such as methyl tert-butyl ether, has identified specific bacterial strains capable of utilizing them as a carbon source, but these pathways are highly specific to the compound . nih.gov The degradation of other complex organic molecules, like the insecticide fenitrothion, can lead to the formation of persistent and toxic intermediates. nih.gov

The environmental fate of a substance is also influenced by its physical and chemical properties. While detailed experimental data on the environmental transport of this compound is limited, its classification as "very toxic to aquatic life" underscores the importance of preventing its release into waterways. nih.gov The behavior of other organic compounds in the environment, such as halomethoxybenzenes, highlights the potential for long-range transport and partitioning between different environmental compartments. researchgate.net

Further research is needed to elucidate the specific biodegradation pathways of this compound and to model its behavior and persistence in various environmental compartments.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Research Progress

Research into tributylmethylphosphonium methyl sulfate (B86663) and its phosphonium (B103445) analogues has yielded significant advancements, establishing a solid foundation for future work. A key advantage of phosphonium-based ILs is their enhanced thermal and chemical stability, particularly in basic conditions, when compared to their more widely studied nitrogen-based counterparts like imidazolium (B1220033) salts. researchgate.netarpnjournals.orgresearchgate.net

Academic contributions have largely centered on leveraging these properties in several key areas:

Catalysis: Phosphonium ILs, including tributylmethylphosphonium salts, have been effectively used as stabilizers for metal nanoparticles, particularly palladium. researchgate.nettandfonline.com This stabilization is crucial in cross-coupling reactions like the Suzuki reaction, where the IL prevents the agglomeration of nanoparticles, leading to more efficient and stable catalytic systems. tandfonline.comresearchgate.net

Separation Processes: The unique solvent properties of these ILs have been exploited in separation science. Research has demonstrated their potential in the extractive desulfurization of fuels, the separation of dyes from aqueous solutions, and the selective extraction of metal ions, such as cobalt. researchgate.netarpnjournals.orgresearchgate.net

Biomass Dissolution: A significant area of progress is the use of phosphonium-based ILs as effective solvents for biomass, particularly cellulose (B213188). researchgate.net This capability is a critical step in the value-added conversion of lignocellulosic biomass into biofuels and other biochemicals.

Electrochemistry: The wide electrochemical window and ionic conductivity of phosphonium ILs make them promising electrolytes. researchgate.net They have been investigated for use in electrochemical devices such as supercapacitors and batteries, where their stability can lead to improved performance and safety. researchgate.netnih.gov

Identification of Persistent Challenges and Knowledge Gaps in Tributylmethylphosphonium Methyl Sulfate Research

Despite the progress, several challenges and knowledge gaps impede the widespread adoption of this compound. A primary issue is that phosphonium-based ILs remain less systematically studied and are more poorly characterized than imidazolium-based ILs. arpnjournals.orgresearchgate.net This has resulted in a less comprehensive understanding of their fundamental structure-property relationships.

Specific challenges include:

Predictive Power: There is a notable difficulty in predicting the efficacy of a specific phosphonium IL in a given application, such as catalysis. researchgate.net The complex interactions between the phosphonium cation, the anion, and the reacting species are not fully understood, making the rational design of task-specific ILs challenging.

Purity and Cost: While the industrial production of some phosphonium ILs is considered potentially less expensive than that of certain imidazolium salts, the synthesis and purification of high-purity this compound for specialized applications can still be a cost factor. arpnjournals.org Ensuring the absence of impurities, such as precursor materials, is critical as they can significantly alter the IL's physicochemical properties and performance.

Long-Term Stability Data: While generally possessing high thermal stability, there is a lack of extensive data on the long-term chemical stability of this compound under various industrial process conditions, including the presence of water, oxygen, and other reactive species.

Exploration of Emerging Research Frontiers and Interdisciplinary Opportunities

The unique characteristics of this compound are opening doors to new and exciting research areas that often lie at the intersection of different scientific disciplines.

Advanced Energy Storage: Beyond general electrolyte applications, a significant frontier is the development of next-generation batteries. Research on analogous phosphonium ILs shows their potential in high-voltage applications and as components in gel-polymer electrolytes for safer, solid-state batteries. nih.gov The ability of ILs to support the stable electrochemical generation of superoxide (B77818) is another promising avenue for metal-air batteries. researchgate.net

Functional Materials: There is growing interest in using phosphonium ILs as functional additives in polymers. Their potential application as flame retardants is an area of active investigation. researchgate.net Furthermore, their use as plasticizers can enhance the flexibility and durability of polymer films and coatings.

Hybrid Materials: An important interdisciplinary opportunity lies in the creation of hybrid materials. The incorporation of this compound into Metal-Organic Frameworks (MOFs) can create novel composites with tailored properties for gas sorption or catalysis. researchgate.net The synergy between the ordered structure of the MOF and the unique properties of the IL can lead to materials with enhanced performance.

Biotechnology and Biocatalysis: The ability to dissolve biomass opens frontiers in biocatalysis. Using the IL as a medium for enzymatic reactions could allow for "one-pot" processes that combine biomass pretreatment and conversion, streamlining the production of bio-based products. researchgate.net

Strategic Pathways for Translating Fundamental Research into Advanced Applications

Moving this compound from laboratory-scale research to widespread industrial use requires a strategic approach focused on overcoming existing barriers and leveraging its inherent advantages.

Cost-Effective Synthesis: A critical pathway is the development of more efficient and scalable synthesis routes. Leveraging the reported lower production cost basis for phosphonium ILs is key. arpnjournals.org This includes optimizing reaction conditions, improving yields, and designing processes that minimize waste and the need for extensive purification steps.

Industrial-Academic Collaboration: Fostering collaborations between academic research groups and industrial partners is essential. Such partnerships can help align fundamental research with industrial needs, provide access to pilot-scale testing facilities, and generate the robust performance and stability data required for commercial adoption.

Patenting and Intellectual Property: Securing intellectual property through patents is a crucial step in the commercialization pathway. nih.gov Patents related to specific applications of this compound, such as in novel electrolyte formulations or biomass processing techniques, provide a competitive advantage and encourage investment in its development.

Focus on "Green" Credentials: A key strategic advantage of ionic liquids is their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. Highlighting this and other "green" attributes, such as potential recyclability and use in sustainable processes like biomass conversion and metal recycling, will be crucial for market acceptance and regulatory approval. chemimpex.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 69056-62-8 | iolitec.descbt.comstrem.com |

| Molecular Formula | C₁₄H₃₃O₄PS | iolitec.descbt.comstrem.com |

| Molecular Weight | 328.45 g/mol | nih.goviolitec.descbt.com |

| Purity | ≥95% | iolitec.descbt.comstrem.com |

| Melting Point | 34 °C | iolitec.de |

| Density (at 25 °C) | 1.066 g/cm³ | iolitec.de |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for tributylmethylphosphonium methyl sulfate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via quaternization of tributylphosphine with methyl sulfate under anhydrous conditions. Purification typically involves recrystallization in methanol or column chromatography to achieve >95% purity. Analytical techniques like -NMR and FTIR verify structural integrity, while ion chromatography ensures minimal halide contamination .

Q. What characterization techniques are critical for confirming the identity and purity of this ionic liquid?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (, , ) to confirm alkyl chain bonding and phosphonium core structure.

- Mass spectrometry (MS) for molecular weight validation.

- Karl Fischer titration to quantify residual water (<0.1% in high-purity batches).

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition onset temperatures typically >250°C .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture or light, as hydrolysis can degrade the methyl sulfate anion. Pre-dry solvents (e.g., methanol) to <50 ppm water content when preparing solutions .

Advanced Research Questions

Q. How can experimental parameters be optimized for metal ion extraction using this ionic liquid?

- Methodological Answer :

- Variable Screening : Systematically vary pH (2–10), counterion concentration (0.1–1.0 M), and phase ratio (1:1 to 1:5 organic:aqueous).

- Quantification : Use ICP-OES or AAS to measure metal ion distribution coefficients.

- Benchmarking : Compare extraction efficiency against reference ionic liquids (e.g., imidazolium-based) under identical conditions to identify selectivity trends .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer :

- Replicate Studies : Repeat solubility tests (e.g., in DMSO, acetonitrile) using controlled humidity and temperature.

- Advanced Analysis : Pair gravimetric measurements with -NMR (for triflate analogs) to detect solvent adducts or degradation products.

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., Iolitec technical sheets vs. Kanto Reagents catalog entries) to identify methodological discrepancies .

Q. How does the phosphonium cation influence catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with varying alkyl chain lengths (e.g., tributyl vs. trihexyl) and test turnover frequencies in Suzuki-Miyaura reactions.

- Mechanistic Probes : Use DFT calculations to model cation-anion interactions and their impact on transition-state stabilization.

- Operando Spectroscopy : Monitor reaction mixtures via Raman spectroscopy to track catalyst speciation .

Q. What computational methods are recommended for predicting the electrochemical stability of this ionic liquid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate oxidative/reductive stability windows.

- Molecular Dynamics (MD) : Simulate ion-pair dissociation energies in solvent-free conditions.

- Validation : Correlate computational results with cyclic voltammetry data (e.g., anodic limits >4.0 V vs. Ag/Ag) .

Data Presentation Guidelines

- Tables : Include variables (e.g., pH, temperature), analytical methods, and reproducibility metrics. Format tables in Word with Roman numerals and footnotes (see ).

- Figures : Use high-resolution spectra or chromatograms with axis labels specifying experimental conditions (e.g., “-NMR in CDCl at 298 K”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.